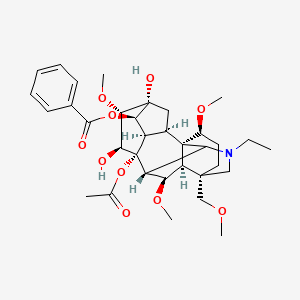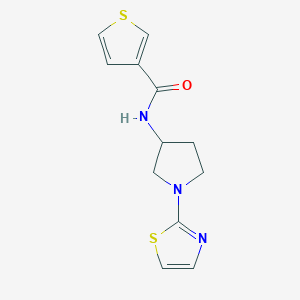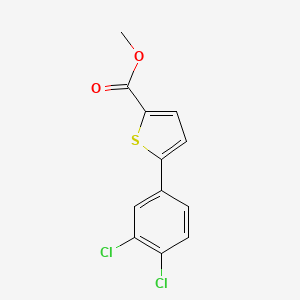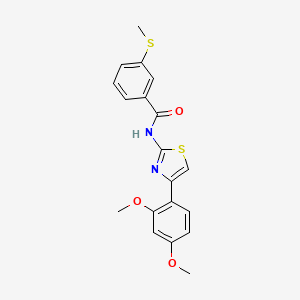
3-Deoxyaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxyaconitine (3-DA) is an alkaloid compound found in various plants of the Ranunculaceae family, including Aconitum species. It is a potent neurotoxin and has a wide range of biological activities, including analgesic, anti-inflammatory, anti-tumor, and anti-microbial properties. 3-DA has been used in traditional Chinese medicine for centuries, and is a major component of the medicinal herb Aconitum carmichaelii. It has also been used in laboratory experiments to study its pharmacological properties, and has recently become a popular research tool for drug discovery.
Wissenschaftliche Forschungsanwendungen
- Deoxyaconitine exhibits anti-inflammatory effects, making it valuable in treating conditions such as rheumatism and joint pains .
- Recent studies suggest that low doses of Deoxyaconitine or its metabolites may have cardioprotective effects, especially for patients with heart failure .
- Deoxyaconitine is efficient in easing pain associated with conditions like abdominal pain, oedema, and gastroenteritis .
Anti-Inflammatory Properties
Cardioprotective Effects
Analgesic and Pain Management
Asthma and Respiratory Disorders
Gynaecological Disorders
Toxicity and Detoxification
For more in-depth information, you can refer to the research articles cited below:
Eigenschaften
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,31+,32-,33+,34-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHASMOUKYDUAOZ-IXLJIIPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyaconitine | |
Q & A
Q1: What is the primary mechanism of action of 3-deoxyaconitine?
A1: 3-Deoxyaconitine, a diterpenoid alkaloid, exerts its effects primarily by binding to and activating voltage-gated sodium channels in excitable tissues like nerves and muscles. [, , ] This binding persistently activates the channels, leading to an influx of sodium ions and subsequent depolarization of the cell membrane. This disruption of normal electrochemical gradients can result in various physiological effects, depending on the target tissue. []
Q2: Can you describe the structural characteristics of 3-deoxyaconitine?
A2: 3-Deoxyaconitine possesses the following characteristics:
- Molecular Formula: C34H47NO10 []
- Structure: It belongs to the aconitine-type C19-diterpenoid alkaloids. It features an aconitine carbon skeleton composed of four six-membered rings and two five-membered rings. The five-membered rings adopt envelope configurations, while the six-membered nitrogen-containing heterocyclic ring exists in a chair conformation. []
Q3: Which analytical techniques are commonly employed for the identification and quantification of 3-deoxyaconitine?
A3: Several analytical methods are available for characterizing 3-deoxyaconitine:
- High-Performance Liquid Chromatography (HPLC): This technique is commonly used for separating and quantifying 3-deoxyaconitine in various matrices, including plant extracts and processed samples. []
- Tandem Mass Spectrometry (MS/MS): Coupled with techniques like Electrospray Ionization (ESI), MS/MS can be used to identify and structurally characterize 3-deoxyaconitine and related alkaloids in complex mixtures. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable tools for elucidating the structure of 3-deoxyaconitine and confirming its presence in samples. []
Q4: How does the processing of plants containing 3-deoxyaconitine, such as Aconitum pendulum Busch, influence its content?
A4: Traditional processing methods, like those used in Tibetan, Qiang, and Hui medicine, can significantly affect the levels of 3-deoxyaconitine. Frying, in particular, has been shown to reduce the content of 3-deoxyaconitine in Aconitum pendulum Busch. [] The high temperatures employed during this process likely contribute to the decomposition of the compound's dibasic acid structures, potentially impacting its toxicity. []
Q5: What is the significance of studying the structure-activity relationship (SAR) of 3-deoxyaconitine?
A5: Understanding the SAR of 3-deoxyaconitine is crucial for:
Q6: Are there known instances of resistance or cross-resistance to 3-deoxyaconitine?
A6: While specific resistance mechanisms to 3-deoxyaconitine have not been extensively studied, mutations in voltage-gated sodium channels could potentially contribute to altered sensitivity to the compound. Cross-resistance with other sodium channel blockers, like those used as local anesthetics or antiarrhythmic agents, might be possible.
Q7: What are the main toxicological concerns associated with 3-deoxyaconitine?
A7: 3-Deoxyaconitine is a highly toxic compound. Its primary mechanism of toxicity involves the disruption of nerve and muscle function due to its action on voltage-gated sodium channels. [, ] This can lead to a range of symptoms including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)
![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)



![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)




![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)